CYP Enzyme Inhibition Profile: Low Drug–Drug Interaction Risk
In human liver microsome assays, 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine exhibited minimal inhibition of major cytochrome P450 isoforms, with IC50 values exceeding 20,000 nM for CYP2E1, CYP2B6, and CYP2A6 [1]. This low inhibition profile contrasts with many drug‑like molecules that show nanomolar IC50 values against these enzymes, reducing the risk of CYP‑mediated drug–drug interactions [2].
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2E1: >20,000 nM; CYP2B6: >20,000 nM; CYP2A6: >20,000 nM |
| Comparator Or Baseline | Typical potent CYP inhibitors exhibit IC50 < 1,000 nM; this compound shows >20,000 nM across multiple isoforms [2] |
| Quantified Difference | >20-fold lower inhibition than potent CYP inhibitors |
| Conditions | Human liver microsomes; LC‑MS analysis after 20 min incubation |
Why This Matters
Low CYP inhibition suggests a cleaner ADME profile, making it a safer starting point for lead optimization in drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50438845 (CHEMBL2413882) – 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 View Source
- [2] Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. View Source
